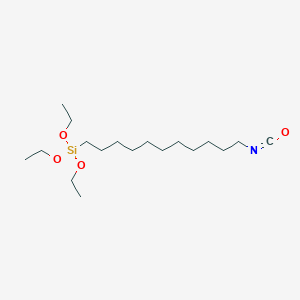![molecular formula C13H17NO4S2 B12552115 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- CAS No. 831238-73-4](/img/structure/B12552115.png)
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This compound features a thiazolidine ring with a carbonyl group at the 4-position, a hydroxypropyl group at the 3-position, and a methylsulfonylphenyl group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- typically involves the cyclization of thiosemicarbazones with α-halo acids or their derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The methylsulfonylphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antitubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine biosynthesis. This inhibition can lead to the disruption of cellular processes in pathogens, making it effective against various microbial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazoles: Known for their trypanocidal and leishmanicidal activities.
5-Arylidene-4-thiazolidinones: Exhibits anticancer, antimicrobial, and antitubercular properties.
Uniqueness
4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]- stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
831238-73-4 |
|---|---|
Formule moléculaire |
C13H17NO4S2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3-(3-hydroxypropyl)-2-(4-methylsulfonylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NO4S2/c1-20(17,18)11-5-3-10(4-6-11)13-14(7-2-8-15)12(16)9-19-13/h3-6,13,15H,2,7-9H2,1H3 |
Clé InChI |
FAYXRZUJRCCVQP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


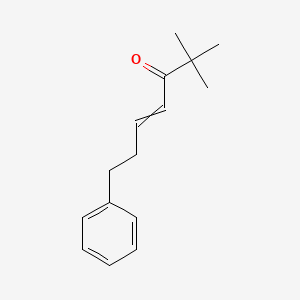

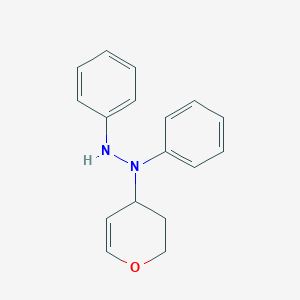
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
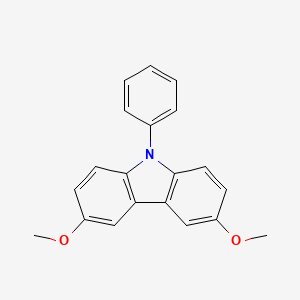
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)


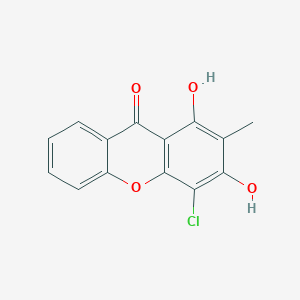
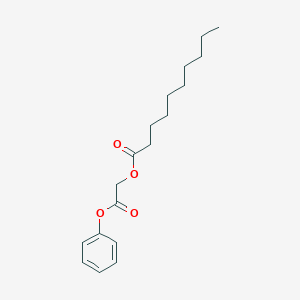
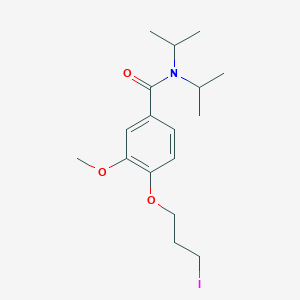
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
